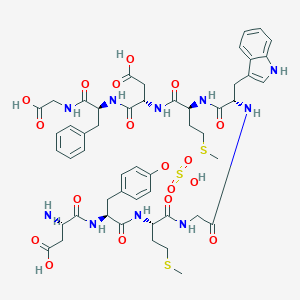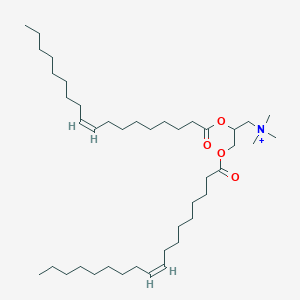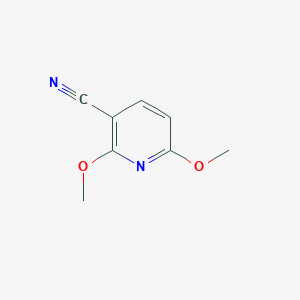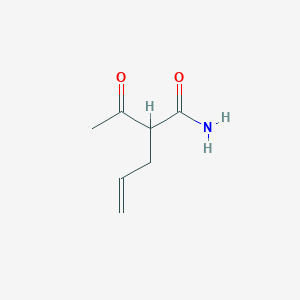
3-Ethoxy-1,2-propanediol
概要
説明
3-Ethoxy-1,2-propanediol, also known as glycerol α-ethyl ether, is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings . It can also be used as a substrate in the synthesis of cyclic phosphates for use in flame retardants .
Synthesis Analysis
3-Ethoxy-1,2-propanediol can be used as a crosslinking agent in the development of poly(glycidol) hydrogels for use in various biomedical applications such as tissue engineering and drug delivery . It is also used as a potential component in a bio-based solvent system for dissolving or processing nitrocellulose .Molecular Structure Analysis
The molecular formula of 3-Ethoxy-1,2-propanediol is C5H12O3 . Its molecular weight is 120.15 .Chemical Reactions Analysis
3-Ethoxy-1,2-propanediol can be used as an analyte protector in gas chromatographic analysis of pesticides . It can also be used as a precursor in the Mitsunobu reaction of N-hydroxy phthalimide with poly(glycidol) and synthesis of 2-(3-ethoxy-2-hydroxypropoxy) isoindoline-1,3-dione .Physical And Chemical Properties Analysis
3-Ethoxy-1,2-propanediol is a liquid at room temperature . It has a refractive index of 1.441 (lit.) . Its boiling point is 222 °C (lit.) , and its density is 1.063 g/mL at 25 °C (lit.) .科学的研究の応用
Solvent in Various Industries
EGE is primarily used as a solvent in various industries, including pharmaceuticals, cosmetics, and coatings . Its miscibility with both polar and non-polar compounds makes it a versatile tool for dissolving diverse molecules.
Substrate in Synthesis of Cyclic Phosphates
EGE can be used as a substrate in the synthesis of cyclic phosphates. These cyclic phosphates are used in flame retardants .
Crosslinking Agent in Biomedical Applications
EGE can be used as a crosslinking agent in the development of poly(glycidol) hydrogels. These hydrogels have various biomedical applications such as tissue engineering and drug delivery .
Component in Bio-based Solvent System
EGE is used as a potential component in a bio-based solvent system for dissolving or processing nitrocellulose .
Analyte Protector in Gas Chromatographic Analysis
EGE can be used as an analyte protector in gas chromatographic analysis of pesticides .
Acceptor Substrate in Glycosylation Reaction
EGE can act as an acceptor substrate in reactions catalyzed by sucrose phosphorylase, an enzyme involved in sugar metabolism .
Precursor in Mitsunobu Reaction
EGE can also be used as a precursor in the Mitsunobu reaction of N-hydroxy phthalimide with poly(glycidol) and synthesis of 2-(3-ethoxy-2-hydroxypropoxy) isoindoline-1,3-dione .
作用機序
Safety and Hazards
将来の方向性
3-Ethoxy-1,2-propanediol has potential applications in various fields due to its properties. For instance, it can be used in the development of poly(glycidol) hydrogels for biomedical applications such as tissue engineering and drug delivery . It can also be used in the synthesis of cyclic phosphates for use in flame retardants .
特性
IUPAC Name |
3-ethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWWGJGSSQDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870918 | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1,2-propanediol | |
CAS RN |
1874-62-0 | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxy-1,2-propanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxypropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethoxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?
A: The toxicity of glycerol-biobased ethers, including 3-ethoxy-1,2-propanediol, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in 3-ethoxy-1,2-propanediol contributes to its lower toxicity compared to its counterparts with longer alkyl chains.
Q2: Can 3-ethoxy-1,2-propanediol be used to improve the analysis of pesticide residues in food?
A: Yes, 3-ethoxy-1,2-propanediol has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.
Q3: How does 3-ethoxy-1,2-propanediol work as an analyte protectant in GC-MS analysis?
A: While the exact mechanism is not fully understood, it's believed that 3-ethoxy-1,2-propanediol, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.
Q4: Are there any limitations to using 3-ethoxy-1,2-propanediol as an analyte protectant in GC-MS?
A: While 3-ethoxy-1,2-propanediol can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of 3-ethoxy-1,2-propanediol as a protectant should be evaluated for each specific pesticide and matrix.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




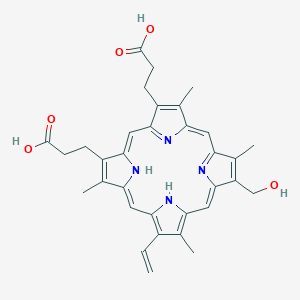
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)


